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L-Proline, 5-oxo-L-prolyl-

Enzymatic stability PYRase resistance Peptide half-life

5-Oxo-L-prolyl-L-proline (synonyms: pyroglutamylproline, pGlu-Pro, L-pyroglutamyl-L-proline) is a cyclic N-terminal pyroglutamyl dipeptide with molecular formula C₁₀H₁₄N₂O₄ and molecular weight 226.23 g/mol. It belongs to the class of pyroglutamyl dipeptides, characterized by an intramolecularly cyclized N-terminal glutamine or glutamic acid residue forming a 5-oxoproline (pyroglutamic acid) moiety.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 7652-89-3
Cat. No. B3057084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, 5-oxo-L-prolyl-
CAS7652-89-3
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)O
InChIInChI=1S/C10H14N2O4/c13-8-4-3-6(11-8)9(14)12-5-1-2-7(12)10(15)16/h6-7H,1-5H2,(H,11,13)(H,15,16)/t6-,7-/m0/s1
InChIKeyPFEJJYZYEFRQEA-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-L-prolyl-L-proline (CAS 7652-89-3) – Chemical Identity, Class, and Procurement Context


5-Oxo-L-prolyl-L-proline (synonyms: pyroglutamylproline, pGlu-Pro, L-pyroglutamyl-L-proline) is a cyclic N-terminal pyroglutamyl dipeptide with molecular formula C₁₀H₁₄N₂O₄ and molecular weight 226.23 g/mol [1]. It belongs to the class of pyroglutamyl dipeptides, characterized by an intramolecularly cyclized N-terminal glutamine or glutamic acid residue forming a 5-oxoproline (pyroglutamic acid) moiety [2]. The compound is naturally occurring in hydrolyzed wheat gluten and mushroom protein hydrolysates, and is recognized as a taste-active dipeptide contributing to umami and saltiness-modulating properties in food systems [3]. Unlike simple prolyl dipeptides, pGlu-Pro possesses dual structural features—an N-terminal lactam ring and a C-terminal proline residue—that confer distinctive enzymatic resistance and conformational properties relevant to analytical, sensory, and peptide-stability applications.

Why Generic Pyroglutamyl Dipeptide Substitution Fails for 5-Oxo-L-prolyl-L-proline (CAS 7652-89-3)


Pyroglutamyl dipeptides are not functionally interchangeable despite sharing the N-terminal pGlu modification. The identity of the C-terminal amino acid dictates susceptibility to pyroglutamyl peptidase I (PYRase, EC 3.4.19.3), which removes N-terminal 5-oxoproline residues from peptides except when L-proline occupies the penultimate position [1]. Consequently, pGlu-Pro is uniquely inert to PYRase among common pyroglutamyl dipeptides, whereas analogs such as pGlu-Thr, pGlu-Glu, pGlu-Met, and pGlu-Val are hydrolyzed with Vmax values ranging from 4.0 to 38.7 μmol·mg⁻¹·min⁻¹ [1]. Furthermore, the C-terminal proline confers resistance to general exopeptidases [2], and the 5-oxo modification on the N-terminal residue shifts the cis/trans conformational equilibrium of the acyl-proline bond to >98% s-trans versus only ~50% in unmodified N-acetyl-proline [3]. These properties—enzymatic inertness, exopeptidase resistance, and conformational locking—are simultaneously present only in pGlu-Pro, making generic substitution with pGlu-Glu, pGlu-Val, pGlu-Cys, or other pyroglutamyl dipeptides scientifically invalid in any application where peptide stability, enzymatic processing, or defined conformational states are critical.

Quantitative Differentiation Evidence for 5-Oxo-L-prolyl-L-proline (pGlu-Pro) Against Closest Analogs


Complete Inertness to Pyroglutamyl Peptidase I (PYRase) vs. Rapid Hydrolysis of Other pGlu-Dipeptides

5-Oxo-L-prolyl-L-proline (pGlu-Pro) is completely inert toward pyroglutamyl peptidase I (pyrrolidone carboxylyl peptidase, EC 3.4.19.3) purified from Bacillus amyloliquefaciens. In the same assay system, all other L-pyroglutamyl dipeptides tested were hydrolyzed at measurable rates [1]. For direct comparators: pGlu-Thr exhibited the highest hydrolysis rate (Vmax = 38.7 μmol·mg⁻¹·min⁻¹, Km = 0.24 mM), pGlu-Glu (Km = 0.23 mM), pGlu-Met (Km = 0.13 mM), and the hydrophobic dipeptide pGlu-Val (Vmax = 15.2 μmol·mg⁻¹·min⁻¹, Km = 0.09 mM). The enzyme showed 'very slight activity' toward L-pyroglutamyl-D-amino acids but was 'completely inert toward L-pyroglutamyl-L-proline,' which also acted as a competitive inhibitor of the enzyme [1]. This selectivity is corroborated by the MEROPS peptidase database, which notes that PGP-I 'removes 5-oxoproline from various penultimate amino acid residues except L-proline' [2].

Enzymatic stability PYRase resistance Peptide half-life

Subthreshold Saltiness Enhancement: pGlu-Pro in Synergistic Mixtures Achieves Significant Salt Perception at Concentrations Below Individual Taste Thresholds

In a model mushroom broth system, five pyroglutamyl dipeptides—including pGlu-Pro, pGlu-Cys, pGlu-Val, pGlu-Asp, and pGlu-Glu—were quantified at individual concentrations ranging from 2 to 58 μmol/L, all present below their individual taste-modulating thresholds [1]. When these five dipeptides were collectively added to the model broth at their natural combined concentration of 143 μmol/L, both salty taste (p = 0.0061) and kokumi (p = 0.0025) attributes were significantly enhanced relative to the unsupplemented broth [1]. This subthreshold synergistic effect demonstrates that pGlu-Pro contributes to a saltiness-enhancing mixture at concentrations far below those required for independent gustatory detection. In a subsequent study, pyroglutamyl dipeptide mixtures combined with organic acids achieved 25–30% salt reduction in commercial brown onion sauce [2], and pGlu-Pro was identified as a key Maillard reaction product that enhances umami intensity in peanut protein hydrolysate systems [3].

Salt reduction Taste modulation Kokumi enhancement

Exopeptidase Resistance: Pyroglutamyl-Proline Survives Digestion Conditions That Eliminate 17 of 25 Other Peptides

In a systematic study of corn gluten hydrolysate (CGH), twenty-five major peptides were identified by LC-MS. After digestion with exopeptidases (carboxypeptidase A and leucine aminopeptidase), only prolyl dipeptides and pyroglutamyl di- and tripeptides remained detectable, whereas the other 17 peptides completely disappeared from the chromatographic profile [1]. In contrast, digestion with endoproteinases (pepsin and trypsin) hardly affected the elution patterns of any of the 25 peptides [1]. This demonstrates that the combination of N-terminal pyroglutamyl cyclization and C-terminal proline confers a dual resistance mechanism: the pyroglutamyl residue blocks aminopeptidase attack, while the proline residue impedes carboxypeptidase cleavage at the C-terminus. A related study on wheat gluten hydrolysate confirmed that indigestible pyroglutamyl peptides, including pGlu-Pro-containing sequences, survive in vitro digestion with porcine pepsin and pancreatin [2].

Peptide stability Digestive resistance Bioavailability

Conformational Locking: 5-Oxoproline Modification Shifts Acyl-Proline Bond to >98% s-trans vs. ~50% in Unmodified Proline

¹H and ¹³C NMR analysis of acylproline analogs revealed that N-acetyl-5-oxo-L-proline exists in >98% s-trans conformation at neutral p²H, compared to approximately 50% s-trans (1:1 trans:cis ratio) for N-acetyl-L-proline under identical conditions [1]. The majority of other acylproline analogs tested (N-acetyl-2,3-dehydroproline, N-acrylyl-L-proline, N-acetyl-L-azetidine-2-carboxylic acid, N-acetyl-D,L-pipecolic acid) exhibited cis-trans isomerization similar to N-acetyl-L-proline (approximately 1:1), with no temperature dependence of the population ratio and coalescence temperatures above 75°C [1]. The 5-oxo modification thus uniquely locks the peptide bond preceding proline in the trans configuration—a property directly relevant to pGlu-Pro, where the 5-oxopyrrolidine carbonyl forms the acyl moiety bonded to the C-terminal proline. The dipeptide pGlu-Pro-NH₂ crystallographic structure confirms the proline residue adopts a cis orientation with respect to the peptide bond, stabilized by a dense hydrogen-bond network [2], indicating that while the acyl-proline bond can be locked trans, the overall conformational landscape is influenced by terminal modifications.

Conformational analysis Peptide design cis-trans isomerism

Umami Taste Contribution: pGlu-Pro Identified as Key Taste-Active Compound in Wheat Gluten Hydrolysate with Activity Comparable to 3-Fold Higher Free Glutamate Systems

In a comprehensive analysis of taste-active compounds from enzymatically hydrolyzed deamidated wheat gluten (WGH-3), four pyroglutamyl peptides were tentatively identified in a fraction with pronounced glutamate-like (umami) taste: pGlu-Pro-Ser, pGlu-Pro, pGlu-Pro-Glu, and pGlu-Pro-Gln [1]. The umami taste intensity of WGH-3 was similar to that of an enzymatic hydrolysate prepared with glutaminase that had a 3-fold higher concentration of free glutamate [1]. Reconstitution studies confirmed that components beyond glutamate and organic acids—including these pyroglutamyl peptides—contribute to the overall glutamate-like taste profile [1]. The identification of pGlu-Pro among these key taste-active peptides demonstrates its role as a building block in umami perception, differentiating it from non-pyroglutamyl dipeptides that lack this sensory contribution.

Umami taste Flavor chemistry Food peptidomics

Evidence-Backed Application Scenarios Where 5-Oxo-L-prolyl-L-proline (CAS 7652-89-3) Provides Verifiable Advantage


Internal Standard for Pyroglutamyl Peptidase I (PYRase) Activity Assays and N-Terminal Deblocking Workflows

Based on the demonstrated complete inertness of pGlu-Pro to PYRase from Bacillus amyloliquefaciens (while all other L-pGlu-dipeptides are hydrolyzed at Vmax 4.0–38.7 μmol·mg⁻¹·min⁻¹) [1], this compound serves as an ideal negative control or internal standard in PYRase enzymatic assays. In Edman degradation sequencing protocols where N-terminal pyroglutamyl residues must be removed from target peptides, pGlu-Pro can be used as a specificity control to verify that PYRase activity is present and functional (by cleaving susceptible substrates) while confirming that proline-containing pyroglutamyl sequences remain intact.

Reference Standard for Pyroglutamyl Peptide Quantification in Food Hydrolysate Metabolomics

LC-MS/MS quantification of pyroglutamyl dipeptides in mushroom and wheat gluten hydrolysates has established that pGlu-Pro is present at naturally occurring concentrations of 2–58 μmol/L alongside other pGlu-dipeptides [1]. The compound's exopeptidase resistance, validated by its survival alongside only prolyl dipeptides after exhaustive carboxypeptidase/aminopeptidase digestion (while 17/25 other peptides were completely degraded) [2], makes pGlu-Pro a reliable analytical reference standard for metabolomics studies tracking indigestible peptide biomarkers in food, plasma, or urine matrices.

Component of Subthreshold Saltiness-Enhancing Peptide Mixtures for Low-Sodium Food Formulation

The statistically significant saltiness (p = 0.0061) and kokumi (p = 0.0025) enhancement achieved by combining pGlu-Pro with other pyroglutamyl dipeptides at subthreshold concentrations (143 μmol/L combined) in model mushroom broth [1] provides the mechanistic foundation for incorporating pGlu-Pro into commercial salt-reduction formulations. With pyroglutamyl peptide-organic acid combinations subsequently achieving 25–30% salt reduction in brown onion sauce [2], pGlu-Pro is positioned as an essential component of clean-label taste modulation systems, distinct from single-peptide or non-pyroglutamyl alternatives.

Conformationally Biased Scaffold for Proline-Containing Peptide Hormone Analog Design

The finding that the 5-oxoproline modification locks the acyl-proline bond in >98% s-trans conformation at neutral pH, versus the ~50% s-trans equilibrium of unmodified N-acetyl-proline [1], establishes pGlu-Pro as a structurally defined building block for peptide analog synthesis. This property is most relevant in the design of angiotensin, thyroliberin (TRH), or other proline-containing peptide hormone analogs where the rotational state of the peptide bond to proline determines receptor binding affinity, enabling rational design of conformationally constrained ligands.

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